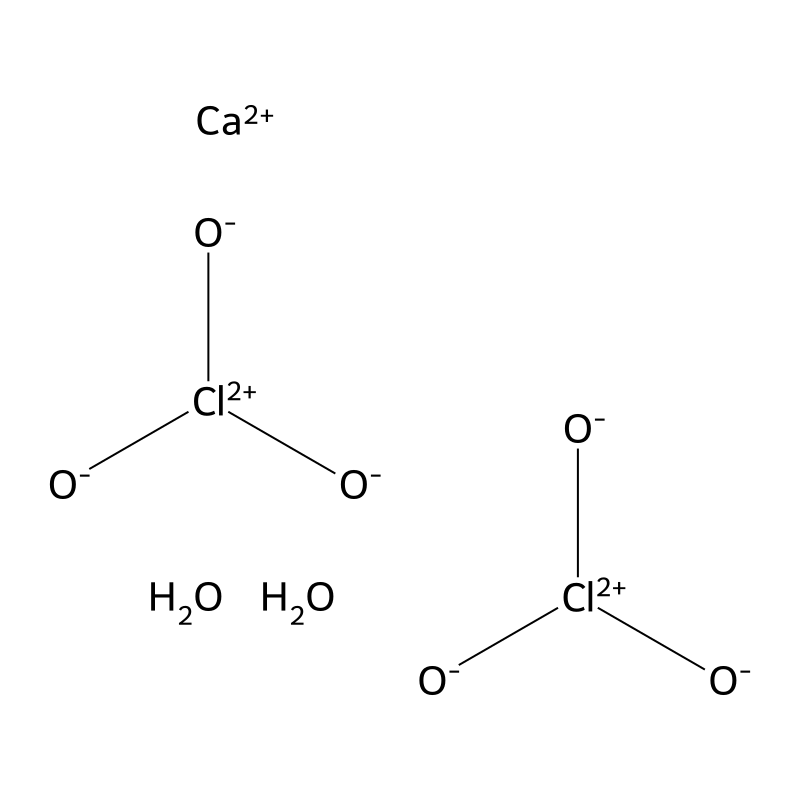Calcium chlorate dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Calcium chlorate dihydrate is an inorganic compound with the chemical formula . It appears as white to yellowish crystalline solids and is classified as a strong oxidizer. The compound is primarily produced through the reaction of chlorine gas with hot calcium hydroxide, resulting in calcium hypochlorite, which subsequently disproportionates to form calcium chlorate and calcium chloride . The molecular weight of calcium chlorate dihydrate is approximately 243.01 g/mol, and it has a density of 2.711 g/cm³ .
- Decomposition Reaction: Upon strong heating, calcium chlorate decomposes into calcium chloride and oxygen gas:
- Reaction with Sodium Carbonate: When mixed with sodium carbonate, it produces sodium chlorate and precipitates calcium carbonate:
- Interaction with Sulfuric Acid: Calcium chlorate can react with sulfuric acid to yield chloric acid and calcium sulfate:
These reactions illustrate the compound's role as a source of chlorate ions, which are significant in various chemical processes.
The synthesis of calcium chlorate dihydrate typically involves the following methods:
- Chlorination of Calcium Hydroxide: Chlorine gas is bubbled through a hot suspension of calcium hydroxide in water. This process generates calcium hypochlorite, which further reacts with excess chlorine to produce calcium chlorate:
- Electrolysis: Although theoretically possible, electrolysis of hot calcium chloride solutions to produce calcium chlorate is complicated due to the deposition of calcium hydroxide on electrodes .
Calcium chlorate dihydrate has several applications:
- Herbicide: It is utilized in agriculture as a herbicide for controlling undesirable vegetation due to its oxidative properties.
- Oxidizing Agent: In pyrotechnics, it serves as an oxidizer and contributes to producing colored flames.
- Chemical Manufacturing: It is involved in the production of other chemicals such as potassium chlorate through various chemical processes .
Research into the interactions of calcium chlorate dihydrate with other substances reveals its potential for hazardous reactions. For instance, contact with strong acids can lead to explosive decompositions due to the instability of concentrated chloric acid formed during these interactions. Additionally, it may react violently with ammonium compounds, highlighting the need for careful handling and storage .
Calcium chlorate dihydrate shares similarities with several other compounds, particularly those within the category of chlorates and related salts. Below are some similar compounds:
| Compound Name | Chemical Formula | Key Differences |
|---|---|---|
| Sodium Chlorate | More commonly used as an herbicide; less hygroscopic than calcium chlorate. | |
| Potassium Chlorate | More soluble in water; used in fireworks and explosives. | |
| Calcium Hypochlorite | Precursor in the synthesis of calcium chlorate; less stable than calcium chlorate. | |
| Sodium Perchlorate | Stronger oxidizer; more stable but less commonly used in agricultural applications. |
Calcium chlorate dihydrate's unique properties, such as its specific synthesis route and its role as both an oxidizing agent and herbicide, distinguish it from these similar compounds. Its hygroscopic nature also limits its utility in some applications compared to its sodium and potassium counterparts .








